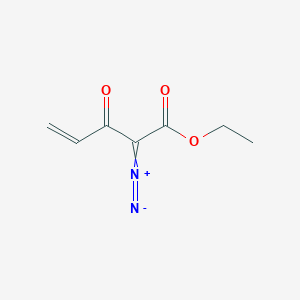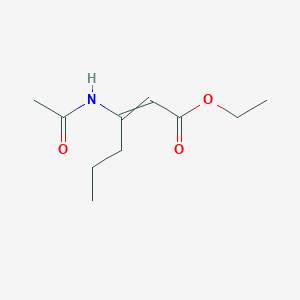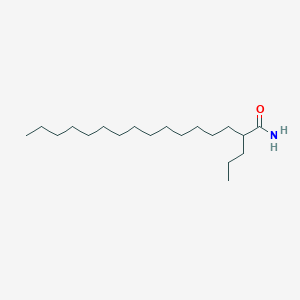
Hexadecanamide, 2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, 2-propyl- is a fatty amide derived from palmitic acid. It is a primary fatty acid amide with the molecular formula C19H39NO. This compound is known for its role in various biological and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanamide, 2-propyl- can be synthesized through the reaction of palmitic acid with propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent such as benzene or toluene .
Industrial Production Methods
In industrial settings, the production of hexadecanamide, 2-propyl- involves the large-scale reaction of palmitic acid with propylamine in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The crude product is then purified through distillation or crystallization to obtain high-purity hexadecanamide, 2-propyl- .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, 2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxamic acids or hydrazides.
Applications De Recherche Scientifique
Hexadecanamide, 2-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cell signaling and as a potential bioactive molecule.
Medicine: Investigated for its anticonvulsant properties and potential therapeutic applications.
Industry: Used as a lubricant additive to enhance the performance and stability of lubricants.
Mécanisme D'action
The mechanism of action of hexadecanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of cell signaling pathways and interaction with receptors involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is known to influence various biological processes .
Comparaison Avec Des Composés Similaires
Hexadecanamide, 2-propyl- can be compared with other similar fatty amides such as:
Palmitamide: Derived from palmitic acid, similar in structure but lacks the propyl group.
Stearamide: Derived from stearic acid, has a longer carbon chain.
Oleamide: Derived from oleic acid, contains a double bond in the carbon chain.
The uniqueness of hexadecanamide, 2-propyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to other fatty amides .
Propriétés
Numéro CAS |
219908-06-2 |
|---|---|
Formule moléculaire |
C19H39NO |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2-propylhexadecanamide |
InChI |
InChI=1S/C19H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-18(16-4-2)19(20)21/h18H,3-17H2,1-2H3,(H2,20,21) |
Clé InChI |
SULUCVKQBYQZAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


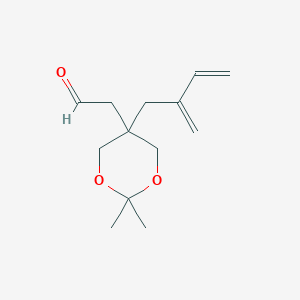
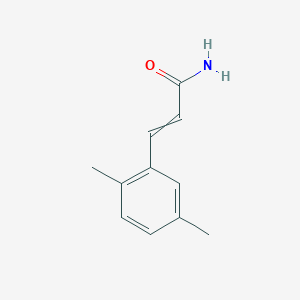

![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
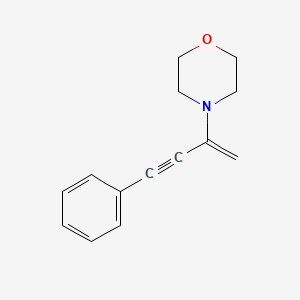
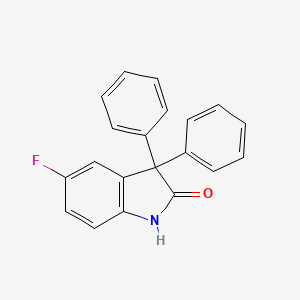
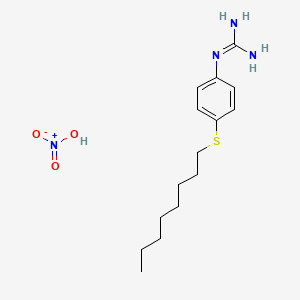
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
